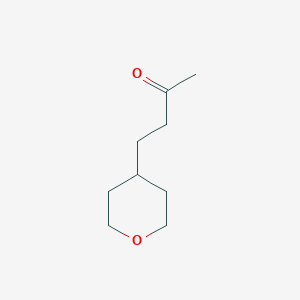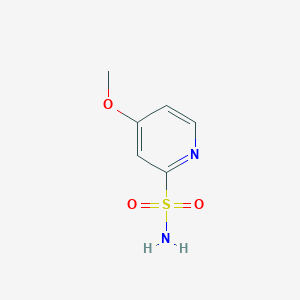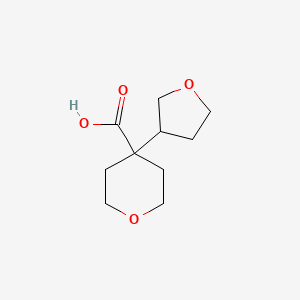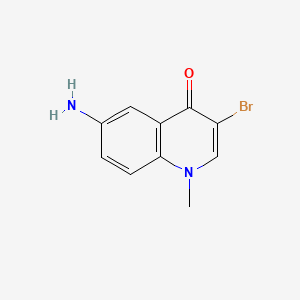
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the butan-2-one moiety.
4-(2-Tetrahydropyranyloxy)butanal: Another compound with a tetrahydropyran ring, but with an aldehyde group instead of a ketone.
Uniqueness: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a ketone group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological systems.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |
InChI Key |
QTFXVXLLLFEZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)
![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)


![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)






